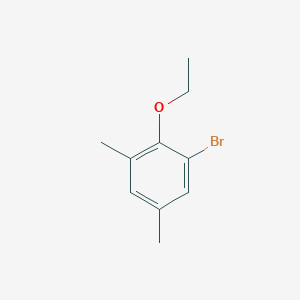

1-Bromo-2-ethoxy-3,5-dimethylbenzene

説明

Significance of Halogenated Aromatic Ethers in Modern Organic Chemistry

Halogenated aromatic ethers serve as versatile building blocks in organic synthesis. The halogen atom, often bromine or chlorine, provides a reactive handle for various cross-coupling reactions, allowing for the construction of complex molecular architectures. fiveable.me These reactions are fundamental to the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. gii.co.jp Furthermore, the ether linkage can impart desirable physical and chemical properties, such as increased stability and altered solubility. In medicinal chemistry, halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. studymind.co.uk

Structural Characteristics and Chemical Importance of 1-Bromo-2-ethoxy-3,5-dimethylbenzene

1-Bromo-2-ethoxy-3,5-dimethylbenzene, with the chemical formula C₁₀H₁₃BrO, possesses a unique substitution pattern on the benzene (B151609) ring. scbt.com The presence of the bromine atom ortho to the ethoxy group, along with two meta-positioned methyl groups, creates a sterically hindered and electronically distinct environment. This specific arrangement of substituents is expected to influence its reactivity in predictable ways based on established principles of electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. studymind.co.ukpressbooks.publibretexts.org

The chemical importance of this compound would likely lie in its potential as a specialized building block. The interplay of the activating ethoxy and methyl groups and the deactivating but synthetically useful bromo group could allow for selective functionalization at the remaining unsubstituted positions on the aromatic ring.

Table 1: Physicochemical Properties of 1-Bromo-2-ethoxy-3,5-dimethylbenzene

| Property | Value | Source |

| CAS Number | 872823-80-8 | bldpharm.com |

| Molecular Formula | C₁₀H₁₃BrO | scbt.com |

| Molecular Weight | 229.11 g/mol | scbt.com |

Scope of Academic Research and Future Directions for 1-Bromo-2-ethoxy-3,5-dimethylbenzene

Currently, there is a notable absence of dedicated academic studies focusing on 1-Bromo-2-ethoxy-3,5-dimethylbenzene. While general synthetic methods for polysubstituted benzenes are well-established, specific optimization and detailed characterization for this compound are not reported. fiveable.mepressbooks.publibretexts.org Spectroscopic data, such as detailed NMR and IR analysis, are mentioned in supplier catalogues but are not part of a comprehensive scientific study. rsc.orgrsc.orgrsc.orgresearchgate.net

Future research could productively explore several avenues:

Development of optimized synthetic routes: Investigating efficient and high-yielding methods for the synthesis of 1-Bromo-2-ethoxy-3,5-dimethylbenzene would be a valuable contribution.

Detailed spectroscopic and structural analysis: Comprehensive characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and potentially X-ray crystallography would provide fundamental data about its molecular structure and conformation.

Investigation of reactivity: Studying its behavior in various chemical transformations, particularly in metal-catalyzed cross-coupling reactions, could uncover novel synthetic applications.

Exploration of biological activity: Given the prevalence of halogenated ethers in bioactive molecules, screening 1-Bromo-2-ethoxy-3,5-dimethylbenzene and its derivatives for potential pharmaceutical or agrochemical properties could be a fruitful area of research.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-ethoxy-3,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-4-12-10-8(3)5-7(2)6-9(10)11/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDHGJMKWRGYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways to 1 Bromo 2 Ethoxy 3,5 Dimethylbenzene

Retrosynthetic Analysis of 1-Bromo-2-ethoxy-3,5-dimethylbenzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-Bromo-2-ethoxy-3,5-dimethylbenzene, two primary disconnections are logical: the Carbon-Bromine (C-Br) bond and the ether's Carbon-Oxygen (C-O) bond. This analysis leads to two distinct synthetic pathways.

Pathway A: Bromination as the Final Step This strategy involves disconnecting the C-Br bond, suggesting an electrophilic aromatic substitution (bromination) on an ether precursor. The precursor required would be 1-ethoxy-3,5-dimethylbenzene (B171587). This precursor, in turn, can be synthesized from 3,5-dimethylphenol (B42653) via Williamson ether synthesis.

Pathway B: Ether Formation as the Final Step Alternatively, disconnecting the C-O bond of the ethoxy group points towards a Williamson ether synthesis as the key final step. This would involve the alkylation of a phenolic intermediate. The necessary precursor for this pathway is 2-bromo-3,5-dimethylphenol (B2367329), which would be reacted with an ethylating agent. The synthesis of 2-bromo-3,5-dimethylphenol itself would originate from the regioselective bromination of 3,5-dimethylphenol.

Interactive Table: Comparison of Retrosynthetic Pathways

| Pathway | Key Final Step | Key Precursor | Precursor Synthesis |

|---|---|---|---|

| A | Electrophilic Bromination | 1-ethoxy-3,5-dimethylbenzene | Williamson ether synthesis on 3,5-dimethylphenol |

| B | Williamson Ether Synthesis | 2-bromo-3,5-dimethylphenol | Regioselective bromination of 3,5-dimethylphenol |

Electrophilic Aromatic Bromination Strategies for Substituted Benzenes

Electrophilic aromatic bromination is a fundamental method for introducing bromine atoms onto an aromatic ring and is a critical step in either proposed pathway. nih.gov The success of the synthesis hinges on controlling the regioselectivity of this reaction, which is dictated by the directing effects of the substituents already present on the benzene (B151609) ring.

Regioselective Bromination of Dimethylbenzene Precursors

The substitution pattern of the precursor molecule is the primary determinant of the position of bromination.

Bromination of 1-ethoxy-3,5-dimethylbenzene (Pathway A): The ethoxy group is a strongly activating, ortho, para-directing group due to the resonance donation of its oxygen lone pairs. The two methyl groups are also activating, ortho, para-directing substituents. In this molecule, the para position relative to the ethoxy group is occupied by a methyl group. The two ortho positions (C2 and C6) are activated by both the ethoxy and methyl groups. However, the C4 position is also activated. The directing groups guide the incoming electrophile, but the final product distribution depends on the specific reaction conditions. The bromination of 3,4-dimethylphenol, a related structure, can lead to various products depending on the conditions, highlighting the need for precise control. rsc.org

Bromination of 3,5-dimethylphenol (for Pathway B): The hydroxyl group is a very powerful activating, ortho, para-directing group. In 3,5-dimethylphenol, the positions ortho to the hydroxyl group (C2 and C6) and the position para to it (C4) are all activated. The reaction of 3,5-dimethylphenol with three equivalents of bromine can lead to a tribrominated product, indicating the high reactivity of these positions. pearson.com To achieve mono-bromination at the C2 position to form the desired 2-bromo-3,5-dimethylphenol intermediate, carefully controlled conditions, such as using a 1:1 stoichiometry of the brominating agent at low temperatures, are essential.

Catalytic Systems in Electrophilic Bromination (e.g., Fe(III) Bromide, Quaternary Ammonium Salts)

A variety of reagents and catalytic systems have been developed to improve the efficiency and regioselectivity of electrophilic aromatic bromination. nih.govmdpi.com

Molecular Bromine (Br₂) : Often used with a Lewis acid catalyst like Iron(III) bromide (FeBr₃), which polarizes the Br-Br bond, creating a more potent electrophile ("Br+"). This classic method is effective but can sometimes lead to over-bromination or side reactions if not carefully controlled, especially with highly activated rings like phenols.

N-Bromosuccinimide (NBS) : NBS is a milder source of electrophilic bromine and is frequently used for the bromination of activated aromatic rings. It can be used with a catalyst or under free-radical conditions, but for aromatic substitution, an acid catalyst or polar solvent is typically employed. nih.gov Studies on the bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) with NBS show that a variety of products can be isolated depending on the reaction conditions. researchgate.net

Quaternary Ammonium Salts : Reagents like tetraalkylammonium tribromides (R₄N⁺Br₃⁻) are known to be highly effective and selective brominating agents, particularly for achieving para-selectivity in the bromination of phenols. nih.gov This high selectivity is a significant advantage in complex syntheses.

Interactive Table: Common Brominating Agents

| Reagent/System | Description | Selectivity |

|---|---|---|

| Br₂ / FeBr₃ | Classic, powerful brominating agent. | Generally less selective with highly activated rings. |

| N-Bromosuccinimide (NBS) | Milder source of electrophilic bromine. | Good for activated rings; selectivity can be tuned by conditions. nih.gov |

| Tetraalkylammonium tribromide | Provides high para-selectivity for phenols. nih.gov | Highly regioselective. |

| PIDA/AlBr₃ System | A modern, mild, and efficient system for brominating phenols and phenol-ethers. researchgate.net | Shows good reactivity even for sterically hindered substrates. researchgate.net |

Williamson Ether Synthesis for Ethoxy Group Introduction

The Williamson ether synthesis is the most prominent and versatile method for preparing ethers. wikipedia.orgorgchemres.org It proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile attacks an alkyl halide. masterorganicchemistry.comyoutube.com This reaction is central to forming the ethoxy group in 1-Bromo-2-ethoxy-3,5-dimethylbenzene.

Alkylation of Phenolic Intermediates

This step is the cornerstone of Pathway B, where the ether linkage is formed last.

Formation of the Phenoxide : The phenolic intermediate, 2-bromo-3,5-dimethylphenol, is first deprotonated by a suitable base to form the corresponding phenoxide ion. The acidity of the phenolic proton allows for the use of moderately strong bases.

Nucleophilic Attack : The resulting phenoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon of an ethylating agent, such as ethyl bromide or ethyl iodide. The halide is displaced as a leaving group, forming the desired ether bond in an Sₙ2 reaction. wikipedia.org

For this reaction to be efficient, primary alkyl halides like ethyl bromide are ideal, as they are highly susceptible to Sₙ2 attack and less prone to competing elimination reactions. masterorganicchemistry.com

Other Synthetic Approaches to Brominated Alkoxybenzenes

Beyond direct electrophilic bromination and etherification of a phenol (B47542), alternative synthetic routes offer flexibility in precursor selection and can overcome challenges related to regioselectivity. These methods often involve forming either the crucial C-O ether bond or the C-Br bond at different stages of the synthesis.

C-O Bond Formation Through Transition Metal Catalysis (e.g., Palladium-Catalyzed Etherification)

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-heteroatom bonds, including the C-O bond in aryl ethers. researchgate.net Palladium-catalyzed methods, in particular, have become prominent for their efficiency and broad substrate scope under relatively mild conditions. nih.govnih.gov These reactions typically involve the coupling of an aryl halide with an alcohol or alkoxide, providing a convergent route to compounds like 1-Bromo-2-ethoxy-3,5-dimethylbenzene.

The general mechanism for these couplings involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by transmetalation or deprotonation/coordination of the alcohol, and finally, reductive elimination to form the aryl ether product and regenerate the palladium(0) catalyst. youtube.com

A highly effective protocol for the cross-coupling of (hetero)aryl bromides with alcohols has been developed using the commercially available precatalyst tBuBrettPhos Pd G3. nih.gov This system demonstrates excellent functional group tolerance and is compatible with both electron-rich and electron-poor (hetero)arenes. nih.gov For instance, the palladium-catalyzed carbon-oxygen coupling of 1-bromo-3,5-dimethylbenzene (B43891) with o-cresol (B1677501) has been reported, demonstrating the feasibility of this approach with a structurally similar substrate. sigmaaldrich.com

Table 1: Comparison of Palladium-Catalyzed Etherification Methods

| Method | Catalyst System | Typical Substrates | Key Advantages | Source(s) |

| Buchwald-Hartwig Amination (Ether Synthesis Variant) | Pd(dba)₂ / Ligand (e.g., BrettPhos) | Aryl bromides, chlorides, triflates; Primary & secondary alcohols | Broad substrate scope, high yields, functional group tolerance. | nih.gov |

| Phenol-Allenylic Carbonate Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ / Xantphos | Phenols, allenylic carbonates | Mild reaction conditions, provides access to specialized allenic ethers. | nih.gov |

| Fluorinated Alcohol Coupling | tBuBrettPhos Pd G3 | (Hetero)aryl bromides, fluorinated alcohols | Highly effective for fluorinated substrates, short reaction times. | nih.gov |

The development of modern transition-metal-catalyzed reactions has provided powerful alternatives to traditional methods like the Ullmann condensation, often allowing for higher yields and greater selectivity under less harsh conditions. nih.gov

Benzylic Bromination and Subsequent Transformations

An alternative, multi-step pathway to the target molecule involves the functionalization of a methyl group on a precursor aromatic ring. This approach would begin with a molecule like 1-ethoxy-2,4,6-trimethylbenzene. The key step is a selective free radical bromination at one of the benzylic positions.

Benzylic bromination is a well-established reaction for the functionalization of alkyl aromatic compounds. researchgate.net It typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN). chemistrysteps.commasterorganicchemistry.com The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. chemistrysteps.comchadsprep.com This radical then reacts with a bromine source to yield the benzyl (B1604629) bromide. chemistrysteps.com The stability of the benzylic radical explains the high regioselectivity of the reaction for the carbon adjacent to the aromatic ring. chemistrysteps.commasterorganicchemistry.com

Table 2: Conditions for Benzylic Bromination

| Reagent | Solvent | Initiator | Key Features | Source(s) |

| N-Bromosuccinimide (NBS) | CCl₄ (traditional) | Light (hν) or AIBN | Classic Wohl-Ziegler reaction; CCl₄ is now phased out due to toxicity. | researchgate.netmasterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), PhCF₃ | Light (hν) | Greener solvent alternatives to chlorinated hydrocarbons. | masterorganicchemistry.comacs.org |

| Molecular Bromine (Br₂) with Light | Various | Visible Light | Can be controlled in continuous flow systems to improve selectivity. | researchgate.net |

Following the benzylic bromination, the resulting benzyl bromide can undergo subsequent transformations. A plausible route would involve nucleophilic substitution with an appropriate oxygen nucleophile, followed by reduction or other modifications to arrive at the final product structure. For example, reaction with a carboxylate salt followed by subsequent steps could be envisioned. This indirect pathway highlights the versatility of benzylic functionalization in the synthesis of complex aromatic compounds. researchgate.net

Green Chemistry and Sustainable Synthetic Routes for 1-Bromo-2-ethoxy-3,5-dimethylbenzene

For the bromination step, traditional methods often use elemental bromine, which is toxic, corrosive, and difficult to handle safely. wordpress.com N-bromosuccinimide (NBS) is often considered a greener alternative as it is a solid and easier to handle, but it still generates by-products. wordpress.com Research has focused on developing even more environmentally benign bromination methods. researchgate.net This includes using oxidizing agents like hydrogen peroxide in combination with hydrobromic acid or employing biocatalytic bromination with enzymes like vanadium-dependent haloperoxidases. nih.govsemanticscholar.orgresearchgate.net These enzymatic systems use inexpensive halide salts and hydrogen peroxide as an oxidant, representing a cost-effective and atom-economic approach. nih.gov

Table 3: Comparison of Brominating Agents

| Brominating Agent | Form | Hazards | Green Chemistry Considerations | Source(s) |

| Elemental Bromine (Br₂) | Dense, fuming liquid | Toxic, corrosive, volatile | Low atom economy in some reactions, hazardous to handle. | wordpress.comcambridgescholars.com |

| N-Bromosuccinimide (NBS) | Crystalline solid | Irritant | Easier to handle than Br₂, but produces succinimide (B58015) by-product. | wordpress.comcambridgescholars.com |

| HBr / H₂O₂ | Aqueous solution | Corrosive | Water is the only by-product, avoiding organic waste. | semanticscholar.org |

| Enzymatic (e.g., VHPO) | Biocatalyst in aqueous media | Mild | Uses inexpensive salts, operates under mild conditions, sustainable. | nih.gov |

In the context of benzylic bromination, a significant green improvement has been the replacement of the toxic and environmentally harmful solvent carbon tetrachloride (CCl₄). researchgate.net Modern protocols utilize more benign solvents like acetonitrile, or even solventless reactions. researchgate.netacs.org

For the etherification step, transition-metal-catalyzed cross-couplings are inherently greener than stoichiometric methods as they require only a small amount of catalyst, increasing atom economy. nih.govyoutube.com Further greening of these processes involves using water as a solvent, which is possible for certain palladium-catalyzed reactions. youtube.com

An eco-friendly process for the synthesis of bromobenzene (B47551) has been described, which utilizes a water-soluble brominating reagent activated by a mineral acid at elevated temperatures, demonstrating a move towards greener industrial processes. google.com

Large-Scale Production Considerations and Process Optimization

Translating a laboratory-scale synthesis to large-scale industrial production requires careful consideration of safety, efficiency, cost, and environmental impact. For a multi-step synthesis of a compound like 1-Bromo-2-ethoxy-3,5-dimethylbenzene, each step must be optimized.

Key considerations for process optimization include:

Reaction Conditions: Temperature, pressure, and reaction time must be finely tuned. For instance, in bromination reactions, which are often highly exothermic, controlling the temperature is crucial to prevent runaway reactions and the formation of unwanted by-products like dibrominated species. google.comalfa-chemistry.com Drop-wise addition of reagents is a common strategy to manage exothermicity. google.com

Catalyst Efficiency: In palladium-catalyzed steps, optimizing catalyst loading is essential to balance reaction efficiency with the high cost of palladium. Catalyst recovery and recycling are also critical for an economically viable process.

Reactor Technology: The choice of reactor can significantly impact scalability and safety. For photochemical reactions like some benzylic brominations, traditional batch reactors present challenges in achieving uniform light distribution. acs.org Continuous-flow reactors offer a superior alternative, providing better control over reaction parameters, improved safety, and easier scalability by simply extending the operation time. acs.org A scalable continuous-flow protocol for benzylic bromination using NBS in acetonitrile has been demonstrated to achieve high throughput. acs.org

Work-up and Purification: Procedures must be streamlined for large volumes. This includes minimizing solvent use, optimizing extraction and washing steps, and choosing an efficient final purification method, such as distillation or recrystallization. alfa-chemistry.comorgsyn.org The use of phase transfer catalysts can be beneficial in biphasic systems to improve mixing and reaction rates, which is an important factor in scaling up. google.com

Table 4: Key Considerations for Large-Scale Synthesis

| Parameter | Laboratory Scale | Large-Scale Production | Rationale for Change | Source(s) |

| Heat Management | Simple heating mantle/ice bath | Jacketed reactors, cooling coils, controlled addition rates | Bromination and Friedel-Crafts type reactions are often highly exothermic. | google.comorgsyn.org |

| Reactor Type | Round-bottom flask (Batch) | Continuous-flow reactor, large batch reactor | Flow reactors offer superior safety, control, and scalability for certain reactions. | acs.org |

| Reagent Addition | Manual addition | Automated pumps, drop-wise addition | Precise control to manage reaction rate and temperature. | google.com |

| Purification | Column chromatography | Distillation, recrystallization | Chromatography is generally not feasible for large quantities. | alfa-chemistry.comorgsyn.org |

Ultimately, developing a robust, safe, and cost-effective large-scale process is a multi-faceted challenge that requires a deep understanding of the chemical reactions involved and the principles of chemical engineering.

Chemical Reactivity, Derivatization, and Mechanistic Studies of 1 Bromo 2 Ethoxy 3,5 Dimethylbenzene

Reactivity at the Aryl Bromide Moiety

The aryl bromide portion of 1-bromo-2-ethoxy-3,5-dimethylbenzene is a key site for reactions that form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely used in the synthesis of complex organic molecules. nih.gov For aryl bromides like 1-bromo-2-ethoxy-3,5-dimethylbenzene, several named reactions are of particular importance.

The Suzuki reaction involves the coupling of an organoboron compound with an organic halide. This reaction is known for its mild conditions and the commercial availability of a wide range of boronic acids. researchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. researchgate.net

The Stille reaction utilizes organotin reagents for the cross-coupling with organic halides. A key advantage of the Stille coupling is the stability of the organotin reagents.

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. nih.gov This reaction typically proceeds in the presence of a palladium catalyst and a base. nih.gov The mechanism involves the oxidative addition of the aryl bromide to palladium, followed by insertion of the alkene and subsequent β-hydride elimination. nih.gov

The Sonogashira reaction is the coupling of a terminal alkyne with an aryl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

The Negishi reaction employs an organozinc reagent to couple with the aryl bromide. nih.gov This reaction is known for its high reactivity and functional group tolerance. nih.gov The choice of palladium catalyst and ligand can be crucial for achieving high yields and selectivity. researchgate.netnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Suzuki | Organoboron (e.g., boronic acid) | Pd(0) complex, Base | Mild conditions, wide substrate scope. google.comuzh.chresearchgate.net |

| Stille | Organotin | Pd(0) complex | Stable reagents. |

| Heck | Alkene | Pd(0) complex, Base | Forms substituted alkenes. thieme-connect.de |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst | Forms aryl-alkynes. |

| Negishi | Organozinc | Pd(0) or Pd(II) complex | High reactivity and functional group tolerance. nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

While less common for simple aryl bromides compared to those activated with strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. The presence of the ethoxy and dimethyl groups on the benzene (B151609) ring influences the electronic properties and steric hindrance, which in turn affects the feasibility of SNAr reactions. For SNAr to proceed, a strong nucleophile is typically required, and the reaction may necessitate elevated temperatures or the use of a catalyst. The bromine atom can be displaced by various nucleophiles, leading to the introduction of new functional groups at that position. cymitquimica.com

Formation and Reactions of Organometallic Intermediates

The aryl bromide can be converted into highly reactive organometallic intermediates, such as Grignard and organolithium reagents.

Grignard Reagents: Treatment of 1-bromo-2-ethoxy-3,5-dimethylbenzene with magnesium metal leads to the formation of the corresponding Grignard reagent, 2-ethoxy-3,5-dimethylphenylmagnesium bromide. This organometallic species is a powerful nucleophile and can react with a wide variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. youtube.com

Organolithium Reagents: Alternatively, reaction with an organolithium reagent, such as n-butyllithium or t-butyllithium, via lithium-halogen exchange, generates the corresponding aryllithium species. Organolithium reagents are generally more reactive than their Grignard counterparts and are used in similar synthetic applications to create new C-C bonds.

Transformations Involving the Ethoxy Group

The ethoxy group of 1-bromo-2-ethoxy-3,5-dimethylbenzene can also undergo chemical modifications.

Ether Cleavage Reactions

The ether linkage can be cleaved under harsh conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). This reaction converts the ethoxy group into a hydroxyl group, yielding the corresponding phenol (B47542). The choice of reagent is critical to avoid unwanted side reactions involving the aryl bromide.

Functionalization and Modification of the Alkoxy Chain

While direct functionalization of the stable ethoxy group is challenging, modifications can be envisioned. For instance, if a longer alkoxy chain were present, intramolecular reactions could be possible. However, for the ethoxy group itself, reactions are generally limited to cleavage. More complex modifications would typically be introduced by synthesizing the desired alkoxy side chain prior to its attachment to the aromatic ring.

Reactions at the Dimethyl Substituents on the Aromatic Ring

The methyl groups attached to the benzene ring of 1-bromo-2-ethoxy-3,5-dimethylbenzene are potential sites for chemical modification, particularly at the benzylic positions. These reactions allow for the introduction of new functional groups, extending the synthetic utility of the parent molecule.

Benzylic Functionalization (e.g., Oxidation, Radical Halogenation)

The benzylic C-H bonds of the dimethyl substituents are activated by the adjacent aromatic ring, making them susceptible to oxidation and radical halogenation reactions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic methyl groups. masterorganicchemistry.commasterorganicchemistry.com Depending on the reaction conditions, this can lead to the formation of carboxylic acids. If only one methyl group reacts, the product would be 3-bromo-4-ethoxy-5-methylbenzoic acid. If both methyl groups are oxidized, the result is 3-bromo-4-ethoxy-1,5-benzenedicarboxylic acid. It is important to note that benzylic oxidation requires the presence of at least one benzylic hydrogen; therefore, tertiary alkyl substituents would not undergo this reaction. masterorganicchemistry.com

Radical Halogenation: The methyl groups can undergo free-radical halogenation, most commonly bromination, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or a peroxide). masterorganicchemistry.commasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, selectively introduces a halogen atom at the benzylic position. masterorganicchemistry.com For 1-bromo-2-ethoxy-3,5-dimethylbenzene, this would likely result in the formation of 1-bromo-3-(bromomethyl)-2-ethoxy-5-methylbenzene or 1-bromo-3,5-bis(bromomethyl)-2-ethoxybenzene, depending on the stoichiometry of NBS used. These benzylic halides are versatile intermediates for further nucleophilic substitution reactions. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Substituted Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives, involving the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commsu.edu The existing substituents on the ring—bromo, ethoxy, and two methyl groups—exert a significant influence on the rate and regioselectivity of these reactions.

The directing effects of the substituents are as follows:

Ethoxy group (-OEt): A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

Methyl groups (-CH₃): Activating, ortho-, para-directing groups through an inductive effect and hyperconjugation. uomustansiriyah.edu.iq

Bromo group (-Br): A deactivating, yet ortho-, para-directing group. It withdraws electron density inductively but can donate via resonance. msu.edu

In 1-bromo-2-ethoxy-3,5-dimethylbenzene, the positions for incoming electrophiles are C4 and C6. The combined activating and directing effects of the ethoxy and dimethyl groups would strongly favor substitution at these positions. The ethoxy group at C2 directs ortho (to the unavailable C1 and C3) and para (to the available C6). The methyl group at C3 directs ortho (to C2 and C4) and para (to the unavailable C1). The methyl group at C5 directs ortho (to C4 and C6). The bromo group at C1 directs ortho (to C2 and C6) and para (to C4).

Considering these combined effects, electrophilic substitution is most likely to occur at the C6 position, which is para to the strongly activating ethoxy group and ortho to a methyl group and the bromo group. The C4 position is also activated, being ortho to both methyl groups and para to the bromo group. Steric hindrance may also play a role in determining the final product distribution.

An analogous reaction is the bromination of 5-tert-butyl-m-xylene (B1265441) with bromine in the presence of iron powder, which yields 2-bromo-5-tert-butyl-1,3-dimethylbenzene, demonstrating electrophilic substitution on a similarly substituted ring. chemicalbook.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that form and involve 1-bromo-2-ethoxy-3,5-dimethylbenzene is crucial for controlling reaction outcomes and designing new synthetic pathways.

Studies on C-Br and C-O Bond Formation Mechanisms

C-Br Bond Formation: The carbon-bromine bond in 1-bromo-2-ethoxy-3,5-dimethylbenzene is typically formed through electrophilic aromatic substitution. The mechanism for the bromination of benzene involves the generation of a highly electrophilic bromine species, often by the reaction of Br₂ with a Lewis acid catalyst like FeBr₃. stackexchange.com The aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edustackexchange.com In the final step, a base removes a proton from the carbon bearing the new substituent, restoring aromaticity. masterorganicchemistry.com For a substituted benzene like 1-ethoxy-3,5-dimethylbenzene (B171587), the position of bromination would be directed by the existing activating groups.

C-O Bond Formation: The ethoxy group is generally introduced via a nucleophilic substitution reaction, such as the Williamson ether synthesis. organic-chemistry.org This would involve the reaction of the corresponding phenol, 2-bromo-4,6-dimethylphenol (B92557) nih.gov, with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the ethylating agent in an Sₙ2 reaction to form the ether linkage. The synthesis of methylated bromophenol derivatives has been demonstrated using dimethyl sulfate and potassium carbonate. nih.gov

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: In electrophilic aromatic substitution reactions of 1-bromo-2-ethoxy-3,5-dimethylbenzene, the regioselectivity is governed by the directing effects of the existing substituents. As discussed in section 3.4, the powerful ortho-, para-directing ability of the ethoxy group, combined with the activating effects of the methyl groups, will direct incoming electrophiles primarily to the C6 position, and to a lesser extent, the C4 position. The presence of multiple activating groups can lead to a mixture of products, although one isomer may predominate. wku.edu

Stereoselectivity: Since 1-bromo-2-ethoxy-3,5-dimethylbenzene is an achiral molecule, reactions with achiral reagents will not produce stereoisomers. Stereoselectivity would only become a factor if a reaction introduces a new chiral center and is carried out with chiral reagents or catalysts. For instance, asymmetric oxidation of a benzylic methyl group could potentially lead to a chiral alcohol, but this would require a specialized stereoselective catalytic system.

Photochemical and Electrochemical Reactivity

Photochemical Reactivity: Aromatic compounds can undergo a variety of photochemical reactions upon electronic excitation. tsijournals.com For bromoarenes like 1-bromo-2-ethoxy-3,5-dimethylbenzene, a likely photochemical reaction is the homolytic cleavage of the carbon-bromine bond upon irradiation with UV light. nih.govresearchgate.net This would generate an aryl radical and a bromine radical. The aryl radical could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or rearrangement. The photodissociation of bromobenzene (B47551) has been studied and is known to proceed through such a radical pathway. researchgate.net

Electrochemical Reactivity: The electrochemical behavior of halogenated aromatic compounds has been investigated, particularly their reductive dehalogenation. tsijournals.comresearchgate.net At a cathode, 1-bromo-2-ethoxy-3,5-dimethylbenzene would likely undergo reduction of the C-Br bond. This process typically involves the transfer of an electron to form a radical anion, which then cleaves to give an aryl radical and a bromide ion. uantwerpen.be The aryl radical can then be further reduced to an anion, which is subsequently protonated by a proton source in the medium. The potential required for this reduction can be influenced by the other substituents on the aromatic ring. Studies on the electrochemical reduction of bromobenzene and related compounds have shown that this dehalogenation is a common pathway. tsijournals.comrsc.orgrsc.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 Bromo 2 Ethoxy 3,5 Dimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Bromo-2-ethoxy-3,5-dimethylbenzene is anticipated to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents on the benzene (B151609) ring.

Predicted ¹H NMR Data for 1-Bromo-2-ethoxy-3,5-dimethylbenzene

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.2 | s | 2H |

| -OCH₂CH₃ | 3.9 - 4.2 | q | 2H |

| -CH₃ (aromatic) | 2.2 - 2.4 | s | 6H |

| -OCH₂CH₃ | 1.3 - 1.5 | t | 3H |

Note: Predicted values are based on empirical data for similar aromatic compounds. 's' denotes a singlet, 't' a triplet, and 'q' a quartet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 1-Bromo-2-ethoxy-3,5-dimethylbenzene will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Predicted ¹³C NMR Data for 1-Bromo-2-ethoxy-3,5-dimethylbenzene

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-Br | 115 - 120 |

| C-OCH₂CH₃ | 155 - 160 |

| C-CH₃ | 138 - 142 |

| C-H (aromatic) | 125 - 130 |

| -OCH₂CH₃ | 63 - 68 |

| -CH₃ (aromatic) | 20 - 25 |

| -OCH₂CH₃ | 14 - 16 |

Note: Predicted values are based on empirical data for substituted benzene derivatives.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For 1-Bromo-2-ethoxy-3,5-dimethylbenzene, a clear correlation would be expected between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, correlations between the aromatic protons and the carbons of the methyl and ethoxy groups would help to confirm the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, it could be used to confirm the through-space relationships between the ethoxy group protons and the adjacent methyl group protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy. This allows for the calculation of the elemental composition of the parent ion, confirming the molecular formula of 1-Bromo-2-ethoxy-3,5-dimethylbenzene (C₁₀H₁₃BrO). The presence of the bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a predictable manner. The analysis of these fragments provides valuable structural information.

Predicted Key Fragments in the Mass Spectrum of 1-Bromo-2-ethoxy-3,5-dimethylbenzene

| m/z | Proposed Fragment |

| 228/230 | [M]⁺ (Molecular ion) |

| 200/202 | [M - C₂H₄]⁺ |

| 185/187 | [M - C₂H₅O]⁺ |

| 121 | [M - Br - C₂H₄]⁺ |

| 105 | [C₈H₉]⁺ |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in doublet peaks for bromine-containing fragments.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of 1-Bromo-2-ethoxy-3,5-dimethylbenzene would be expected to show characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and C-Br stretching.

Predicted Characteristic IR Absorption Bands for 1-Bromo-2-ethoxy-3,5-dimethylbenzene

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 2980 - 2850 | Aliphatic C-H stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| 1250 - 1000 | C-O stretch (ether) |

| 600 - 500 | C-Br stretch |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-Bromo-2-ethoxy-3,5-dimethylbenzene is predicted to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the substituted benzene ring, the ethoxy group, the dimethyl groups, and the carbon-bromine bond.

The analysis of analogous compounds, such as 3,5-dimethylanisole, provides a basis for these predictions. The key vibrational modes expected for 1-Bromo-2-ethoxy-3,5-dimethylbenzene are summarized in the table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group/Structural Feature |

| Aromatic C-H Stretch | 3100-3000 | Substituted benzene ring |

| Aliphatic C-H Stretch | 2980-2850 | Ethoxy and methyl groups |

| Aromatic C=C Stretch | 1600-1450 | Benzene ring skeletal vibrations |

| Asymmetric C-O-C Stretch | 1275-1200 | Aryl-alkyl ether |

| Symmetric C-O-C Stretch | 1075-1020 | Aryl-alkyl ether |

| C-Br Stretch | 680-515 | Bromoalkane |

The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the ethoxy and dimethyl groups are expected to appear in the 2980-2850 cm⁻¹ range. The characteristic aromatic C=C stretching vibrations will likely be observed as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. A strong, characteristic absorption due to the asymmetric C-O-C stretching of the aryl-alkyl ether is predicted to be in the 1275-1200 cm⁻¹ region, while the symmetric stretch will likely appear around 1075-1020 cm⁻¹. The presence of the bromine atom is expected to give rise to a C-Br stretching vibration in the lower frequency region of the spectrum, typically between 680 and 515 cm⁻¹.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the skeletal vibrations of the benzene ring and the C-Br bond in 1-Bromo-2-ethoxy-3,5-dimethylbenzene.

Based on data from similar molecules like 1-bromo-3,5-dimethylbenzene (B43891), the Raman spectrum of the target compound is expected to show prominent peaks corresponding to the aromatic ring vibrations. nih.gov A strong band associated with the ring breathing mode of the substituted benzene ring is anticipated. The C-Br stretching vibration, which may be weak in the IR spectrum, often produces a more intense signal in the Raman spectrum.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group/Structural Feature |

| Aromatic C-H Stretch | 3100-3000 | Substituted benzene ring |

| Aliphatic C-H Stretch | 2980-2850 | Ethoxy and methyl groups |

| Aromatic Ring Breathing | ~1000 | Benzene ring skeletal vibration |

| C-Br Stretch | 650-500 | Bromoalkane |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1-Bromo-2-ethoxy-3,5-dimethylbenzene is expected to be dominated by absorptions arising from the π → π* transitions of the substituted benzene ring.

The benzene ring is the primary chromophore in this molecule. The substitution pattern, including the electron-donating ethoxy and methyl groups and the electron-withdrawing bromine atom, will influence the position and intensity of the absorption maxima (λmax). Generally, substituted benzenes exhibit two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The presence of the auxochromic ethoxy and methyl groups is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene.

| Electronic Transition | Predicted λmax (nm) | Chromophore |

| π → π* (E2-band) | ~220-240 | Substituted benzene ring |

| π → π* (B-band) | ~270-290 | Substituted benzene ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, the crystal structure of 1-Bromo-2-ethoxy-3,5-dimethylbenzene has not been reported in the scientific literature. However, if suitable crystals of the compound were obtained, X-ray diffraction analysis would provide a wealth of information.

This technique would allow for the unambiguous determination of:

Molecular Conformation: The dihedral angles defining the orientation of the ethoxy group relative to the benzene ring.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the covalent structure.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any significant non-covalent interactions such as halogen bonding or π-stacking.

Without experimental data, it can be hypothesized that the molecule would adopt a conformation that minimizes steric hindrance between the ethoxy group and the adjacent methyl group.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of 1-Bromo-2-ethoxy-3,5-dimethylbenzene and for its separation from reaction mixtures or isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a volatile compound like 1-Bromo-2-ethoxy-3,5-dimethylbenzene, GC-MS would be an ideal method for purity assessment and structural elucidation.

The gas chromatogram would provide the retention time of the compound, which is a characteristic property under a specific set of analytical conditions (e.g., column type, temperature program). The mass spectrometer would provide a mass spectrum, which is a fingerprint of the molecule based on its fragmentation pattern upon electron ionization.

The predicted mass spectrum of 1-Bromo-2-ethoxy-3,5-dimethylbenzene would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of the ethoxy group, the ethyl group, or a bromine radical.

| Ion | Predicted m/z | Identity |

| [C₁₀H₁₃⁷⁹BrO]⁺ | 228 | Molecular Ion (⁷⁹Br) |

| [C₁₀H₁₃⁸¹BrO]⁺ | 230 | Molecular Ion (⁸¹Br) |

| [M - C₂H₅]⁺ | 199/201 | Loss of ethyl radical |

| [M - OC₂H₅]⁺ | 183/185 | Loss of ethoxy radical |

| [M - Br]⁺ | 149 | Loss of bromine radical |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of compounds in a liquid mobile phase. For a relatively non-polar compound like 1-Bromo-2-ethoxy-3,5-dimethylbenzene, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

The retention time in an HPLC system is dependent on the compound's polarity and its interaction with the stationary and mobile phases. 1-Bromo-2-ethoxy-3,5-dimethylbenzene is expected to be well-retained on a C18 column under typical reversed-phase conditions.

Coupling HPLC with a Diode-Array Detector (DAD) provides UV-Vis spectra of the eluting peaks, which can aid in peak identification and purity assessment. The HPLC-DAD system would allow for the simultaneous acquisition of chromatograms at multiple wavelengths and the extraction of the UV-Vis spectrum for the peak corresponding to 1-Bromo-2-ethoxy-3,5-dimethylbenzene, which should align with the predictions made in section 4.4.

Theoretical and Computational Chemistry Studies on 1 Bromo 2 Ethoxy 3,5 Dimethylbenzene

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic nature of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electron distribution and the corresponding stable nuclear arrangement.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. irjweb.com For a molecule like 1-Bromo-2-ethoxy-3,5-dimethylbenzene, DFT is employed to perform geometry optimization, a process that locates the minimum energy structure on the potential energy surface.

This optimization is typically carried out using a specific combination of a functional and a basis set. A common choice is the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, paired with a basis set such as 6-311+G(d,p) or the correlation-consistent cc-pVTZ. acs.orgresearchgate.net The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

The geometry optimization process iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, representing a stable conformation. For 1-Bromo-2-ethoxy-3,5-dimethylbenzene, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define the orientation of the ethoxy and methyl groups relative to the substituted benzene (B151609) ring. The presence of multiple substituents—bromo, ethoxy, and two methyl groups—influences the electronic distribution and steric environment of the benzene ring, causing slight deformations from a perfect hexagonal geometry. acs.org For instance, the C-Br bond and the bulkier ethoxy group will induce changes in the ipso-carbon bond angles of the ring.

The results of such a calculation provide a detailed 3D model of the molecule. An illustrative set of optimized geometric parameters for 1-Bromo-2-ethoxy-3,5-dimethylbenzene, based on calculations of analogous molecules, is presented below.

Table 1: Illustrative DFT-Calculated Geometric Parameters for 1-Bromo-2-ethoxy-3,5-dimethylbenzene

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C-Br | 1.91 Å |

| C-O (ring) | 1.37 Å | |

| O-C (ethyl) | 1.44 Å | |

| C-C (ring avg.) | 1.40 Å | |

| Bond Angles | C-C-Br | 121.5° |

| C-C-O | 124.0° |

This interactive table contains plausible geometric parameters derived from DFT calculations on similar substituted bromobenzenes and alkoxybenzenes.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic data, which aids in the interpretation of experimental results and the structural elucidation of new compounds.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with remarkable accuracy, providing a powerful complement to experimental data. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT (e.g., B3LYP/6-311+G(d,p)). acs.orgresearchgate.net

The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensor for each nucleus. The chemical shift (δ) is then determined by referencing the calculated shielding of the target nucleus (σ) to the shielding of a standard reference compound, typically tetramethylsilane (B1202638) (TMS), using the formula δ = σ_ref - σ. acs.org

For 1-Bromo-2-ethoxy-3,5-dimethylbenzene, such calculations would predict distinct signals for the aromatic protons, the ethoxy group's methylene (B1212753) and methyl protons, and the two methyl groups on the ring. Similarly, unique ¹³C chemical shifts would be calculated for each carbon atom, reflecting its specific electronic environment as influenced by the adjacent substituents.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-Bromo-2-ethoxy-3,5-dimethylbenzene

| Atom Type | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic | C-H (pos. 4, 6) | 6.9 - 7.1 | 128 - 132 |

| Alkyl | Ring -CH₃ (pos. 3, 5) | 2.2 - 2.4 | 20 - 23 |

| Alkoxy | -O-CH₂-CH₃ | 3.9 - 4.1 | 65 - 68 |

| Alkoxy | -O-CH₂-CH₃ | 1.3 - 1.5 | 14 - 16 |

| Aromatic | C-Br (pos. 1) | - | 115 - 118 |

| Aromatic | C-O (pos. 2) | - | 155 - 158 |

This interactive table shows representative chemical shift ranges based on DFT/GIAO calculations for analogous compounds like 5-bromo-m-xylene and other substituted benzenes. sigmaaldrich.comdocbrown.info

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. DFT calculations can compute the harmonic vibrational frequencies, which correspond to the peaks observed in experimental spectra. uwosh.edu These calculations are performed on the optimized geometry and yield a set of vibrational modes and their corresponding frequencies and intensities.

It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and approximations in the computational method, which improves the agreement with experimental data. youtube.com For 1-Bromo-2-ethoxy-3,5-dimethylbenzene, the calculated spectrum would show characteristic bands for aromatic C-H stretching, C=C ring stretching, C-O-C ether linkages, aliphatic C-H stretching, and the C-Br stretching vibration. uwosh.edunih.gov

Table 3: Illustrative Calculated Vibrational Frequencies (cm⁻¹) and Assignments

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretch |

| 2980 - 2850 | Aliphatic C-H Stretch (ethoxy, methyl) |

| 1600 - 1450 | Aromatic C=C Ring Stretch |

| 1250 - 1200 | Asymmetric C-O-C Stretch |

| 1050 - 1000 | Symmetric C-O-C Stretch |

This interactive table presents typical frequency ranges for the key functional groups of the title compound, based on DFT calculations of related molecules. uwosh.edu

Electronic Spectra Prediction (UV-Vis, HOMO-LUMO Gap)

The electronic properties of a molecule, such as its color and photochemical reactivity, are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comsemanticscholar.org A smaller gap generally indicates a molecule that is more easily excited and more chemically reactive.

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the excitation energies corresponding to transitions of electrons from occupied to unoccupied orbitals, which correlate to the absorption maxima (λ_max) in a UV-Vis spectrum.

For 1-Bromo-2-ethoxy-3,5-dimethylbenzene, the HOMO is expected to be a π-orbital primarily located on the benzene ring, with contributions from the electron-donating ethoxy and methyl groups. The LUMO is likely to be a π* anti-bonding orbital. The energy of this HOMO-LUMO gap dictates the lowest energy electronic transition.

Table 4: Illustrative Calculated Frontier Orbital Energies and Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

This interactive table provides estimated frontier orbital energies based on DFT calculations for substituted benzenes. researchgate.netresearchgate.net

Reactivity Descriptors and Mechanistic Insights

Computational chemistry provides powerful tools to predict how and where a molecule will react. For 1-bromo-2-ethoxy-3,5-dimethylbenzene, reactivity descriptors derived from its calculated electronic structure can forecast its behavior in chemical reactions, offering a microscopic view of reaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 1-bromo-2-ethoxy-3,5-dimethylbenzene, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ethoxy group, which act as electron-donating substituents. Conversely, the LUMO is likely associated with the antibonding orbitals of the benzene ring and the C-Br bond, indicating that this site is susceptible to nucleophilic attack. Theoretical calculations, such as those using Density Functional Theory (DFT), would provide precise energy values for these orbitals.

Illustrative FMO Data for 1-Bromo-2-ethoxy-3,5-dimethylbenzene (Note: The following data is illustrative, based on typical values for similar aromatic compounds, as specific experimental or computational results for this molecule are not available in the cited literature.)

| Parameter | Calculated Energy (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates moderate electron-donating capability. |

| LUMO Energy | -0.8 eV | Suggests a capacity to accept electrons, particularly at the C-Br bond. |

| HOMO-LUMO Gap | 5.7 eV | A relatively large gap suggests high kinetic stability under normal conditions. |

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

In a calculated MEP map of 1-bromo-2-ethoxy-3,5-dimethylbenzene, distinct potential regions would be visible. The most negative potential (typically colored red) is expected to be concentrated around the oxygen atom of the ethoxy group due to its high electronegativity and lone pairs of electrons. The π-electron cloud of the benzene ring would also exhibit negative potential. In contrast, a region of positive potential (typically colored blue), known as a σ-hole, would be located on the bromine atom along the axis of the C-Br bond. This positive site makes the bromine atom a potential halogen bond donor. The hydrogen atoms of the methyl and ethoxy groups would also show moderately positive potential.

Predicted MEP Regions for 1-Bromo-2-ethoxy-3,5-dimethylbenzene (Note: This table presents expected qualitative findings from an MEP analysis based on the compound's structure.)

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

| Oxygen Atom (Ethoxy) | Strongly Negative (Red) | Site for electrophilic attack and hydrogen bond acceptance. |

| Aromatic Ring (π-system) | Negative (Yellow/Green) | Susceptible to electrophilic attack. |

| Bromine Atom (σ-hole) | Positive (Blue) | Site for nucleophilic attack and halogen bonding. |

| Alkyl Hydrogens | Slightly Positive (Light Blue) | Weakly acidic, potential for weak interactions. |

Transition state (TS) analysis is a computational technique used to study the mechanism of a chemical reaction. By locating the highest energy point along a reaction coordinate—the transition state—chemists can calculate the activation energy (energy barrier), which determines the reaction rate. This analysis is crucial for understanding whether a reaction is feasible and how substituents influence its pathway. masterorganicchemistry.com

A relevant reaction for 1-bromo-2-ethoxy-3,5-dimethylbenzene is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromine atom. nih.govbyjus.com Computational modeling could elucidate the mechanism, for instance, by comparing a classical two-step SNAr pathway involving a Meisenheimer intermediate with a concerted (single-step) pathway. nih.gov The calculations would involve mapping the potential energy surface as the nucleophile approaches and the bromide departs, allowing for the precise determination of the transition state structure and its associated energy barrier.

Illustrative Transition State Data for a Hypothetical SNAr Reaction (Note: The following data is hypothetical to illustrate the output of a transition state analysis for the reaction with a generic nucleophile, Nu⁻.)

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Mechanistic Insight |

| Concerted SNAr | Nucleophilic attack and C-Br bond cleavage | 25 kcal/mol | A single, high-energy transition state suggests a one-step process. |

| Stepwise SNAr | Formation of Meisenheimer intermediate | 28 kcal/mol | A higher energy barrier makes this pathway less favorable than the concerted one. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes. By simulating the atomic motions over time, MD can explore the potential energy surface and identify the most stable (lowest energy) conformations of a flexible molecule.

Illustrative Conformational Analysis Data (Note: This table provides hypothetical energy values for different conformations arising from the rotation of the ethoxy group.)

| Conformation Description | C(Aryl)-O-C(Ethyl)-C(Methyl) Dihedral Angle | Relative Potential Energy (kcal/mol) | Population at 298 K |

| Anti-periplanar | ~180° | 0.0 (Global Minimum) | ~75% |

| Syn-periplanar | ~0° | +3.5 (Steric Clash) | <1% |

| Gauche | ~±60° | +1.2 | ~24% |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational method that correlates the structural or physicochemical properties of molecules with a specific macroscopic property, such as boiling point, solubility, or environmental fate. nih.gov These models are typically developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression, to create a predictive mathematical equation. nih.gov

For 1-bromo-2-ethoxy-3,5-dimethylbenzene, a QSPR study could be used to estimate properties that are difficult or costly to measure experimentally. Descriptors for the molecule would be calculated, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., dipole moment, polarizability) parameters. These descriptors would then be used within an established QSPR model, often developed for a class of related compounds like halogenated aromatic compounds, to predict the target property. tandfonline.com

Illustrative QSPR Model for Aqueous Solubility (logS) (Note: The following represents a hypothetical QSPR equation and the calculated descriptors for the target molecule.)

| Molecular Descriptor | Symbol | Calculated Value for Target Molecule |

| Molecular Weight | MW | 229.11 g/mol |

| Octanol-Water Partition Coeff. | logP | 4.2 |

| Total Surface Area | TSA | 210 Ų |

| Polarizability | α | 22.5 ų |

Hypothetical QSPR Equation: logS = 0.5 - (0.01 * MW) - (0.7 * logP) + (0.005 * TSA)

Using this hypothetical model, the aqueous solubility (logS) for 1-bromo-2-ethoxy-3,5-dimethylbenzene could be estimated.

Lack of Specific Research Data for 1-Bromo-2-ethoxy-3,5-dimethylbenzene Applications

Following a comprehensive search for documented applications of the chemical compound 1-Bromo-2-ethoxy-3,5-dimethylbenzene (CAS No. 872823-80-8), it has been determined that there is a significant lack of specific research findings and detailed applications in the public domain corresponding to the requested outline.

Searches for the role of 1-Bromo-2-ethoxy-3,5-dimethylbenzene in the following areas yielded no specific results:

As a precursor for named complex aromatic systems or heterocycles.

As a documented intermediate in the synthesis of specific fine chemicals or agrochemicals.

As a monomer used in the synthesis of specific functionalized polymers or copolymers.

As a component in the construction of dendrimers or supramolecular assemblies.

In the development of optoelectronic materials.

While related brominated aromatic compounds, such as 1-bromo-3,5-dimethoxybenzene (B32327) and 1-bromo-3,5-dimethylbenzene (B43891), are cited as intermediates in cross-coupling reactions for pharmaceutical and materials synthesis, no such specific applications are documented for 1-Bromo-2-ethoxy-3,5-dimethylbenzene itself. chemdad.comnih.govsigmaaldrich.com The reactivity of its functional groups (a bromo substituent, an ethoxy group, and two methyl groups on a benzene ring) suggests potential for use in various organic reactions, such as Suzuki or Buchwald-Hartwig couplings. However, without published research, any discussion of these applications would be purely speculative.

Due to the strict requirement to provide scientifically accurate content based on detailed research findings and to focus solely on 1-Bromo-2-ethoxy-3,5-dimethylbenzene , it is not possible to generate the requested article. The available data is insufficient to populate the specified outline with the required level of detail and scientific evidence.

Applications of 1 Bromo 2 Ethoxy 3,5 Dimethylbenzene in Advanced Materials and Chemical Synthesis

Optoelectronic Materials Development

Building Block for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Currently, there is a notable absence of specific research in peer-reviewed literature detailing the direct application of 1-Bromo-2-ethoxy-3,5-dimethylbenzene as a building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While substituted aromatic compounds are fundamental to the synthesis of the organic semiconductors and host materials used in these devices, the specific utility of this compound has not been reported. The development of materials for OLEDs and OPVs is a dynamic field of research, and the potential for any given molecule is typically evaluated based on its photophysical and electronic properties, which are not yet characterized in the public domain for 1-Bromo-2-ethoxy-3,5-dimethylbenzene.

Elements in Sensors and Molecular Switches

Similar to its application in OLEDs and OPVs, there is no readily available scientific information or research that describes the use of 1-Bromo-2-ethoxy-3,5-dimethylbenzene in the design or synthesis of sensors or molecular switches. The creation of molecular sensors and switches often relies on molecules that can undergo a conformational or electronic change in response to an external stimulus. While the structure of 1-Bromo-2-ethoxy-3,5-dimethylbenzene could theoretically be incorporated into larger, functional systems, there are no current examples of this in the scientific literature.

Catalysis and Ligand Design (e.g., as a precursor to phosphine (B1218219) ligands for palladium complexes)

The most promising and well-documented application of bromo-aromatic compounds, such as 1-Bromo-2-ethoxy-3,5-dimethylbenzene, lies in the field of catalysis, specifically as precursors for the synthesis of phosphine ligands. These ligands are crucial components of transition metal catalysts, particularly those based on palladium, which are widely used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Phosphine ligands play a critical role in stabilizing the metal center of a catalyst and modulating its reactivity. The electronic and steric properties of the phosphine ligand can significantly influence the efficiency, selectivity, and scope of a catalytic reaction. Electron-rich and sterically bulky phosphine ligands are known to be highly effective in a variety of palladium-catalyzed cross-coupling reactions.

1-Bromo-2-ethoxy-3,5-dimethylbenzene can serve as a starting material for the synthesis of custom phosphine ligands. The bromo-substituent can be replaced with a phosphine group through a variety of synthetic methods, including reaction with a metal phosphide (B1233454) or through a palladium-catalyzed P-C bond formation. The resulting phosphine ligand would possess a unique combination of steric bulk from the dimethyl and ethoxy groups, which can enhance the stability and activity of the palladium catalyst.

The general synthetic approach to a phosphine ligand from 1-Bromo-2-ethoxy-3,5-dimethylbenzene would involve the following steps:

Lithiation or Grignard Formation: Reaction of 1-Bromo-2-ethoxy-3,5-dimethylbenzene with an organolithium reagent (e.g., n-butyllithium) or magnesium metal to form the corresponding aryllithium or Grignard reagent.

Phosphinylation: Quenching of the organometallic intermediate with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh2), to yield the desired tertiary phosphine.

The resulting phosphine ligand, 2-(diphenylphosphino)-1-ethoxy-3,5-dimethylbenzene, could then be employed in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

The table below summarizes the potential role of 1-Bromo-2-ethoxy-3,5-dimethylbenzene as a precursor to a phosphine ligand for palladium-catalyzed cross-coupling reactions, based on established chemical principles.

| Precursor Compound | Target Ligand | Potential Catalytic Application |

| 1-Bromo-2-ethoxy-3,5-dimethylbenzene | 2-(Diphenylphosphino)-1-ethoxy-3,5-dimethylbenzene | Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions |

Environmental Fate and Degradation Pathways of Brominated Aromatic Ethers General Principles Applicable to Analogues

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Photodegradation, or the breakdown of compounds by light, is a primary transformation pathway for brominated aromatic ethers in the environment. inchem.orgresearchgate.net This process is particularly relevant in the upper layers of aquatic systems and in the atmosphere.

The primary mechanism of direct photolysis is reductive debromination , where a carbon-bromine bond is broken, leading to the formation of lower-brominated, and sometimes more toxic, congeners. researchgate.net Another significant pathway is the intermolecular elimination of hydrogen bromide (HBr), which can result in the formation of polybrominated dibenzofurans (PBDFs). researchgate.net

In both aquatic and atmospheric environments, indirect photodegradation can occur through reactions with photochemically generated hydroxyl radicals (•OH). researchgate.netnih.gov This reaction typically yields hydroxylated metabolites, such as hydroxylated brominated diphenyl ethers (OH-PBDEs) and bromophenols. researchgate.netnih.gov The rate and outcome of photodegradation are influenced by several factors.

Table 1: Factors Influencing Photodegradation of Brominated Aromatic Ethers

| Factor | Influence on Degradation | Reference |

|---|---|---|

| Matrix | Half-lives are significantly shorter in liquid phases (e.g., water, organic solvents) compared to solid and gas phases. | researchgate.net |

| Bromine Substitution | The number and position of bromine atoms on the aromatic rings affect the degradation kinetics. | researchgate.net |

| Environmental Species | The presence of substances like humic acids, metal ions, and halide anions can alter degradation rates. | researchgate.net |

| Light Source | The intensity and wavelength of light (e.g., natural sunlight vs. artificial UV) impact the speed of degradation. | researchgate.net |

Studies on nonabrominated diphenyl ethers (nonaBDEs) have shown rapid degradation under natural sunlight, with half-lives ranging from approximately 4 to 13 minutes, leading to the formation of octa- and hepta-brominated products. acs.org

Biodegradation Studies by Microorganisms

Microbial degradation is a critical process that determines the ultimate environmental fate of many persistent organic pollutants, including brominated aromatic ethers. mdpi.com This breakdown can happen under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, with different mechanisms and efficiencies.

Aerobic Biodegradation: In the presence of oxygen, microorganisms can degrade brominated aromatic ethers through pathways that often involve hydroxylation and debromination steps, which can lead to the cleavage of the aromatic ring and potentially complete mineralization to carbon dioxide and water. researchgate.netnih.gov Studies have shown that a consortium of different bacterial strains may be necessary to achieve total degradation, as the microbes can work synergistically. mdpi.com For instance, some bacteria possess monooxygenase enzymes that initiate the degradation by incorporating oxygen into the aromatic ring. mdpi.com